2-(Isopropoxymethyl)benzaldehyde
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Overview
Description
2-(Isopropoxymethyl)benzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a benzaldehyde derivative where the benzene ring is substituted with an isopropoxymethyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropoxymethyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organolithium reagents under controlled temperatures and reaction times.
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropoxymethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) or N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
2-(Isopropoxymethyl)benzaldehyde has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isopropoxymethyl)benzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of stable intermediates. These intermediates can then undergo further reactions, such as cross-coupling or substitution, to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure.
4-Ethoxy-2-propoxy-benzaldehyde: A similar compound with an ethoxy group instead of an isopropoxymethyl group.
2-Methoxymethylbenzaldehyde: Another derivative with a methoxymethyl group.
Uniqueness
2-(Isopropoxymethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the isopropoxymethyl group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-(propan-2-yloxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBRPMPIRIRSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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